molecular formula C18H29BrMgO B14881857 (2-t-Butoxy-3,5-di-tert-butylphenyl)magnesium bromide

(2-t-Butoxy-3,5-di-tert-butylphenyl)magnesium bromide

Cat. No.: B14881857
M. Wt: 365.6 g/mol
InChI Key: ZDWOZHHOLOPPPV-UHFFFAOYSA-M
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Description

(2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control to manage the exothermic nature of the Grignard formation.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Catalysts: Nickel or palladium catalysts for coupling reactions.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide is used to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological and medicinal properties. For example, it can be used in the synthesis of intermediates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The magnesium bromide acts as a leaving group, facilitating the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.

    tert-Butylmagnesium Chloride: Similar in reactivity but with different steric properties.

    2-tert-Butoxyphenylmagnesium Bromide: Similar but with fewer tert-butyl groups.

Uniqueness

(2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both tert-butoxy and tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing complex molecules where control over the reaction pathway is crucial.

Properties

Molecular Formula

C18H29BrMgO

Molecular Weight

365.6 g/mol

IUPAC Name

magnesium;2,4-ditert-butyl-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide;bromide

InChI

InChI=1S/C18H29O.BrH.Mg/c1-16(2,3)13-10-11-15(19-18(7,8)9)14(12-13)17(4,5)6;;/h10,12H,1-9H3;1H;/q-1;;+2/p-1

InChI Key

ZDWOZHHOLOPPPV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C([C-]=C1)OC(C)(C)C)C(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

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